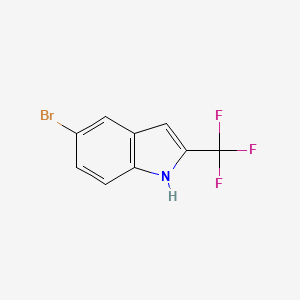

5-Bromo-2-(trifluoromethyl)-1h-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSUYOMFIYYARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837392-60-6 | |

| Record name | 5-bromo-2-(trifluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-(trifluoromethyl)-1h-indole chemical properties

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-indole: Properties, Synthesis, and Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals.[1][2] Its unique aromatic and heterocyclic nature allows for diverse functionalization, leading to compounds with a wide array of therapeutic applications. The strategic substitution on the indole ring can profoundly influence a molecule's physicochemical properties and biological activity. This guide focuses on this compound, a halogenated indole derivative that has garnered significant interest as a versatile building block in drug discovery.

The presence of a bromine atom at the 5-position serves as a crucial synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity.[3] Simultaneously, the trifluoromethyl (CF3) group at the 2-position imparts unique and highly desirable properties. The high electronegativity of the CF3 group can enhance metabolic stability by blocking oxidative processes and increase lipophilicity, which often improves cell membrane permeability.[4] This combination of a reactive site for further synthesis and a group that enhances drug-like properties makes this compound a valuable intermediate for developing novel therapeutics targeting a range of conditions, from cancer to neurological disorders.[3][4]

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and applications of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectral Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

Core Chemical Properties

The key identifying and physical properties of the compound are presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 837392-60-6 | [5][6] |

| Molecular Formula | C₉H₅BrF₃N | [5] |

| Molecular Weight | 264.04 g/mol | [5] |

| Monoisotopic Mass | 262.95575 Da | [7] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5] |

Predicted Spectral Data

While detailed experimental spectra are not widely published, computational predictions and analysis of similar structures provide insight into the expected spectral characteristics. Mass spectrometry data is crucial for confirming the molecular weight and isotopic pattern characteristic of a monobrominated compound.

| Spectral Data Type | Predicted Values | Source |

| XlogP | 3.2 | [7] |

| Collision Cross Section (CCS) [M+H]⁺ | 150.0 Ų | [7] |

| Collision Cross Section (CCS) [M-H]⁻ | 152.0 Ų | [7] |

| InChI Key | QUSUYOMFIYYARB-UHFFFAOYSA-N | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons at the 4, 6, and 7 positions will exhibit coupling patterns influenced by the bromine and the rest of the ring system.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon bearing the trifluoromethyl group (C2) will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine (C5) will also be identifiable.

-

¹⁹F NMR: A strong singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for indole formation. A common and effective strategy is a variation of the Fischer indole synthesis or cyclization of an appropriately substituted aniline derivative.

Proposed Synthetic Workflow

A plausible synthetic route starts from 4-bromoaniline. The workflow involves the introduction of the trifluoromethylacetyl group followed by an intramolecular cyclization.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Example Synthesis

This protocol describes a representative synthesis based on established chemical principles for related indole derivatives.

Step 1: Acylation of 4-Bromoaniline

-

Dissolve 4-bromoaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-bromophenyl)-2,2,2-trifluoroacetamide.

Step 2: Cyclization to form the Indole Ring

-

Dissolve the N-(4-bromophenyl)-2,2,2-trifluoroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) (2.2 eq), to the solution. This step generates a carbanion that initiates the intramolecular cyclization.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

-

N-H Acidity and Alkylation: The indole N-H proton is moderately acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce substituents at the 1-position.

-

Electrophilic Substitution: The electron-withdrawing nature of the CF3 group at C2 deactivates the pyrrole ring towards electrophilic attack. Therefore, electrophilic substitution, if it occurs, is likely to be directed to the benzene ring, although the existing bromine at C5 also influences the regioselectivity.

-

Cross-Coupling Reactions: The C5-Bromo substituent is the most versatile site for synthetic modifications. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[3] This allows for the facile introduction of aryl, heteroaryl, alkyl, amine, or alkyne moieties, making it an invaluable tool for library synthesis in drug discovery.

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a chemical curiosity but a strategically designed building block for modern medicinal chemistry. Its utility stems from the combined benefits of its constituent parts.

-

Scaffold for Kinase Inhibitors: The indole core is a "privileged scaffold" frequently found in kinase inhibitors.[1] By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds to screen for activity against key oncogenic kinases like VEGFR-2 and EGFR.[1]

-

Enhanced Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere for other groups but provides distinct advantages. It can improve metabolic stability by blocking potential sites of oxidation, thereby increasing the half-life of a drug candidate.[4] Its lipophilicity can also enhance absorption and distribution within the body.[4]

-

Intermediate for Complex Molecules: As demonstrated by its reactivity, this compound is an ideal starting point for constructing more complex molecules. The bromine at the 5-position allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide variety of substituents through reliable and high-yielding cross-coupling reactions.[3][4] This is critical in the lead optimization phase of drug development.

-

Neurological and Anti-inflammatory Agents: Indole derivatives are widely investigated for their activity against neurological conditions and inflammatory diseases.[3] The unique electronic properties conferred by the CF3 group can influence how a molecule binds to its biological target, potentially leading to higher potency and selectivity.

Safety and Handling

As a laboratory chemical, this compound and its derivatives should be handled with appropriate care. Based on safety data for structurally related bromo- and trifluoromethyl- anilines and indoles, the following precautions are advised.[6][8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of organic synthesis and medicinal chemistry. The strategic placement of a bromine atom and a trifluoromethyl group on the indole scaffold provides a powerful combination of synthetic utility and desirable drug-like properties. Its ability to serve as a platform for generating diverse molecular architectures through reliable cross-coupling chemistry, coupled with the pharmacokinetic benefits of trifluoromethylation, makes it a key resource for researchers aiming to accelerate the discovery and development of novel therapeutics. As the demand for more effective and targeted drugs continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. PubChemLite - this compound (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-indole: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The strategic functionalization of the indole ring is a key approach in the development of novel therapeutics. Among the various modifications, the introduction of a bromine atom and a trifluoromethyl (CF3) group can profoundly enhance the pharmacological properties of the parent molecule.

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethyl)-1H-indole, a halogenated and fluorinated indole derivative of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, and potential synthetic routes. Furthermore, this guide will explore its emerging applications as a valuable building block in the synthesis of complex bioactive molecules, particularly in the context of anticancer and neuroprotective agents.[1]

Molecular Structure and Physicochemical Properties: Unveiling the Impact of Bromine and Trifluoromethyl Substituents

The molecular structure of this compound features an indole nucleus substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position. This unique substitution pattern imparts distinct physicochemical properties that are highly advantageous in drug design.

The highly electronegative trifluoromethyl group significantly influences the electronic properties of the indole ring, enhancing its metabolic stability by blocking oxidative metabolism at the 2-position. Moreover, the CF3 group increases the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the construction of diverse chemical libraries for drug screening.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrF₃N | [2][3] |

| Molecular Weight | 264.04 g/mol | [2] |

| CAS Number | 837392-60-6 | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Predicted XlogP | 3.2 | [3] |

| InChI | InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12,13)/h1-4,14H | [2] |

| InChIKey | QUSUYOMFIYYARB-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F | [3] |

Synthesis Strategies: A Convergent Approach to a Disubstituted Indole

Proposed Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-(trifluoromethyl)-1h-indole CAS number

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-indole (CAS: 837392-60-6): A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, identified by CAS number 837392-60-6.[1][2][3][4] This heterocyclic compound has emerged as a strategically important building block for researchers in medicinal chemistry and drug development. Its structure uniquely combines a bromine atom at the 5-position, an ideal handle for synthetic diversification via cross-coupling reactions, with a trifluoromethyl group at the 2-position. The trifluoromethyl moiety is a well-established bioisostere that can significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[5] This guide will explore the compound's physicochemical properties, plausible synthetic routes with mechanistic considerations, characteristic reactivity, predictive spectroscopic analysis, and its potential applications in the design of novel therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically supplied as a high-purity reagent for laboratory use.[1] Its core structure consists of a bicyclic indole nucleus, which is a privileged scaffold found in numerous biologically active molecules.[6][7] The strategic placement of the bromo and trifluoromethyl substituents provides a unique electronic and steric profile, making it a valuable intermediate for constructing complex molecular architectures.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 837392-60-6 | [1][2] |

| Molecular Formula | C₉H₅BrF₃N | [1][8] |

| Molecular Weight | 264.04 g/mol | [1][3] |

| Appearance | Solid | [1][4] |

| Purity | ≥97% (Typical) | [1][4] |

| InChI | InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12,13)/h1-4,14H | [1][8] |

| InChIKey | QUSUYOMFIYYARB-UHFFFAOYSA-N | [1][8] |

| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F | [8] |

| Predicted XLogP | 3.2 |[8] |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and robust pathway can be designed based on established indole synthesis methodologies. The Fischer indole synthesis is a classic and highly effective method for constructing the indole core and is adaptable for this target.[9]

The logical approach involves the acid-catalyzed reaction of (4-bromophenyl)hydrazine with a suitable three-carbon precursor bearing a trifluoromethyl group, such as 1,1,1-trifluoroacetone or its synthetic equivalent.

Proposed Synthetic Pathway: Fischer Indole Synthesis

-

Hydrazone Formation: The first step is the condensation of (4-bromophenyl)hydrazine with 1,1,1-trifluoroacetone. This reaction is typically performed in a protic solvent like ethanol and is often acid-catalyzed to facilitate the nucleophilic attack of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone intermediate.

-

Cyclization and Aromatization: The isolated hydrazone is then subjected to a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[9] Heating promotes a[3][3]-sigmatropic rearrangement (the key step of the Fischer synthesis), followed by the loss of ammonia and subsequent tautomerization to form the stable, aromatic indole ring.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC) to ensure the completion of one step before proceeding to the next.

-

Step 1: Hydrazone Synthesis

-

To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL/mmol), add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Add 1,1,1-trifluoroacetone (1.2 eq) to the mixture.

-

Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) for the disappearance of the hydrazine starting material.

-

Once complete, reduce the solvent volume under vacuum. Add water to precipitate the crude hydrazone.

-

Filter the solid, wash with cold water, and dry under vacuum. The crude hydrazone can often be used in the next step without further purification.

-

-

Step 2: Indolization

-

Pre-heat polyphosphoric acid (PPA) (10x weight of hydrazone) to 80-90°C in a round-bottom flask equipped with a mechanical stirrer.

-

Carefully add the crude hydrazone from Step 1 in portions to the hot PPA. The viscosity of the mixture will increase.

-

Increase the temperature to 100-120°C and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the hydrazone is consumed.

-

Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Step 3: Purification

-

The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

-

Causality in Experimental Design

-

Acid Catalyst (Indolization): A strong Brønsted or Lewis acid is essential to protonate the hydrazone, which facilitates the key[3][3]-sigmatropic rearrangement and subsequent cyclization. PPA is often chosen as it serves as both the catalyst and the solvent.

-

Temperature Control: The indolization step requires heat to overcome the activation energy of the rearrangement. However, excessive temperatures can lead to decomposition and side-product formation.

-

Purification: Column chromatography is necessary to separate the desired product from potential regioisomers and other impurities formed during the high-temperature cyclization.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Strategic Derivatization

The synthetic value of this molecule lies in the orthogonal reactivity of its key functional groups: the C5-bromo substituent and the N-H proton of the indole ring.

-

Palladium-Catalyzed Cross-Coupling at C5: The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, a common strategy in the late-stage functionalization of drug candidates.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

-

N-H Functionalization: The indole nitrogen is a nucleophile and can be readily alkylated, acylated, or arylated. This position is often modified to modulate solubility, cell permeability, or to block potential metabolic pathways.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) introduces alkyl chains.

-

N-Arylation: Ullmann or Buchwald-Hartwig coupling conditions can be used to attach aryl groups.

-

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides a protecting group or a pharmacophoric element.

-

Caption: Key reactivity pathways for synthetic diversification.

Predictive Spectroscopic Analysis

For a researcher synthesizing this compound, the following spectroscopic signatures would be expected to confirm its identity and purity.

-

¹H NMR: The spectrum in CDCl₃ would show several signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring and the C3-proton of the indole. A broad singlet at a downfield shift (>8.0 ppm) is characteristic of the N-H proton.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The other aromatic carbons would appear in the typical 110-140 ppm range.

-

¹⁹F NMR: This is a crucial technique for confirming the trifluoromethyl group. A sharp singlet would be expected, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio). This isotopic pattern is the definitive signature of a molecule containing a single bromine atom. Predicted mass spectrometry data is also available.[8]

Applications in Medicinal Chemistry

The indole scaffold is a cornerstone of drug discovery, and its halogenated and trifluoromethylated derivatives are of particular interest.[5][6][7] this compound is an ideal starting material for developing inhibitors of various protein kinases, which are critical targets in oncology.[10]

-

Kinase Inhibitor Scaffolds: Indole derivatives are known to act as "hinge-binding" motifs in ATP-competitive kinase inhibitors. The N-H group can act as a hydrogen bond donor, while the aromatic core makes favorable hydrophobic interactions. Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of EGFR and VEGFR-2, two key kinases in cancer progression.[6][10]

-

Enhancement of Pharmacokinetic Properties: The trifluoromethyl group is known to increase metabolic stability by blocking potential sites of oxidative metabolism.[5] It also increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.

-

Library Synthesis: The combination of the reactive bromine handle and the drug-like CF₃ group makes this compound a powerful platform for generating large libraries of diverse molecules for high-throughput screening against various biological targets.

Caption: Application in the design of a hypothetical kinase inhibitor.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Information can be extrapolated from safety data sheets of structurally related compounds.[2][11][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][12][13]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][12] Avoid all personal contact, including skin and eye contact.[2][11] Do not eat, drink, or smoke in the laboratory.[11]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13] Remove contaminated clothing.

-

Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding eyelids open.[11][13] Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[11][13]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Keep away from heat, sparks, and open flames.

References

- 1. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound|837392-60-6-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 4. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - this compound (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical properties of halogenated indoles

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Halogenation represents a powerful and frequently employed strategy in drug design to modulate a molecule's physicochemical and pharmacological properties.[3] This guide provides an in-depth analysis of the critical physicochemical properties of halogenated indoles, offering field-proven insights for researchers and drug development professionals. We will explore the causal relationships between specific halogen substitutions and their effects on lipophilicity, electronic character, acidity, intermolecular interactions, and metabolic stability. Furthermore, this document details robust, self-validating experimental protocols for the accurate determination of these parameters, supported by data presentation and workflow visualizations to bridge theory with practical application.

Introduction: The Convergence of the Indole Scaffold and Halogenation in Drug Discovery

The Indole Moiety: A Privileged Scaffold

Indole derivatives are a prominent class of heterocyclic compounds, recognized for their wide-ranging biological activities and therapeutic potential.[1] Their structural versatility and ability to engage in various intermolecular interactions, such as hydrogen bonding, have established them as "privileged scaffolds" in medicinal chemistry.[4] This framework is central to drugs targeting a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1]

Halogenation as a Foundational Medicinal Chemistry Strategy

The introduction of halogen atoms (F, Cl, Br, I) into a drug candidate is a strategic decision to fine-tune its properties. Halogenation can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity.[3][5][6] For instance, fluorine is often used to block metabolic sites or alter pKa, while heavier halogens like bromine and iodine are increasingly utilized for their ability to form strong halogen bonds, a specific type of non-covalent interaction critical for ligand-receptor binding.[3][7] The strategic placement of halogens on the indole ring can therefore dramatically enhance a compound's drug-like properties.

Core Physicochemical Properties of Halogenated Indoles

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The introduction of a halogen atom generally increases a molecule's lipophilicity.[5][8] This enhancement is primarily due to the replacement of a smaller hydrogen atom with a larger, more polarizable halogen atom, which contributes favorably to van der Waals interactions in the nonpolar octanol phase. The effect typically increases with the size of the halogen: F < Cl < Br < I. This increased lipophilicity can improve passive diffusion across biological membranes, including the blood-brain barrier.[5][8] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the choice and position of the halogen must be carefully optimized.

Electronic Effects: Modulating Reactivity and Target Engagement

Halogens exert a dual electronic influence: they are electronegative and thus electron-withdrawing through the sigma (σ) bond (inductive effect), but they also possess lone pairs of electrons that can be donated to an adjacent π-system (mesomeric or resonance effect).

-

Inductive Effect (-I): All halogens are more electronegative than carbon and pull electron density away from the indole ring. This effect decreases with distance and follows the order F > Cl > Br > I.

-

Mesomeric Effect (+M): The lone pairs on the halogen can be delocalized into the aromatic ring. This effect is strongest for fluorine due to better orbital overlap (2p-2p) and decreases down the group (F > Cl > Br > I).

On an aromatic ring like indole, the inductive effect generally outweighs the mesomeric effect, making halogens net deactivating groups for electrophilic aromatic substitution. However, they are ortho-, para-directing. These electronic perturbations alter the electron density at various positions of the indole ring, influencing its reactivity and, crucially, its ability to interact with biological targets. For example, modifying the electrostatic potential surface of the molecule can enhance or diminish its binding affinity to a protein's active site.

Acidity (pKa): Influence on Ionization and Bioavailability

The indole N-H proton is weakly acidic, with a pKa of approximately 17 in water.[9] This means that under physiological pH, it is almost entirely in its neutral, unionized form. The introduction of electron-withdrawing halogens to the indole ring increases the acidity of the N-H proton (i.e., lowers its pKa). This is due to the stabilization of the resulting conjugate base (the indolide anion) through the halogen's inductive effect. A lower pKa means the compound is more likely to be deprotonated. While still unlikely to be significantly ionized at pH 7.4, this shift can influence hydrogen bonding capabilities and interactions with metabolic enzymes.

Intermolecular Interactions: Hydrogen and Halogen Bonding

The ability of a drug to bind to its target is governed by intermolecular forces. Halogenation impacts these interactions in two key ways:

-

Hydrogen Bonds: The indole N-H group is a hydrogen bond donor. By withdrawing electron density, halogens make this proton more acidic and thus a stronger hydrogen bond donor. The halogen atoms themselves, with their lone pairs, can act as weak hydrogen bond acceptors.[10][11]

-

Halogen Bonds: This is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (termed the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[7] The strength of the halogen bond increases with the size and polarizability of the halogen (Cl < Br < I), while fluorine rarely participates. This interaction is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity.[7]

Metabolic Stability: Enhancing Pharmacokinetic Profiles

The liability of a compound to be broken down by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes in the liver, is known as its metabolic stability.[12] Halogenation is a common strategy to improve metabolic stability.[13][14] By placing a halogen, particularly fluorine, at a position on the indole ring that is susceptible to oxidative metabolism, that metabolic pathway can be blocked. This "metabolic blocking" can lead to a longer plasma half-life, reduced patient-to-patient variability, and an improved pharmacokinetic profile.[12] However, halogenation can also sometimes introduce new metabolic liabilities, such as the formation of reactive metabolites, which must be carefully assessed.[6]

Experimental Methodologies for Characterization

The accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR). The protocols described below are designed to be robust and self-validating.

Protocol: Determination of Lipophilicity (LogP/LogD) by RP-HPLC

The causality behind this experimental choice lies in its efficiency and correlation with the traditional shake-flask method.[15] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) measures the retention time of a compound on a nonpolar stationary phase, which is correlated to its lipophilicity. For ionizable compounds like indoles, it is crucial to determine the distribution coefficient (LogD) at a physiological pH (e.g., 7.4), as the ratio of ionized to neutral species will affect partitioning.

Step-by-Step Methodology:

-

System Preparation:

-

Use a C18 reversed-phase column.

-

Prepare a buffered aqueous mobile phase (e.g., phosphate buffer, pH 7.4) and an organic mobile phase (e.g., methanol or acetonitrile). This is critical because pH control ensures that the ionization state of the analyte is constant, allowing for an accurate LogD measurement.

-

-

Calibration:

-

Prepare a solution containing a series of standard compounds with known LogP values that span a wide range (e.g., from -1 to +5).

-

Run an isocratic elution for each standard, or a gradient elution for the mixture.

-

Record the retention time (t_R) for each standard.

-

Plot the known LogP values of the standards against their measured log k' values, where k' = (t_R - t_0) / t_0 (t_0 is the column dead time). This calibration curve is the self-validating system; a linear plot with a high correlation coefficient (r² > 0.98) validates the method's accuracy.

-

-

Sample Analysis:

-

Dissolve the halogenated indole test compound in a suitable solvent.

-

Inject the sample onto the HPLC system using the same method as for the standards.

-

Measure its retention time (t_R).

-

-

Calculation:

-

Calculate log k' for the test compound.

-

Interpolate the LogP/LogD value from the linear regression equation of the calibration curve.

-

Protocol: Determination of Acidity (pKa) by Spectrophotometric Titration

This method is chosen for compounds possessing a chromophore, like indole, whose UV-Vis absorbance spectrum changes upon ionization. The change in absorbance as a function of pH allows for the precise calculation of the pKa.

Step-by-Step Methodology:

-

Wavelength Selection:

-

Prepare two solutions of the halogenated indole at a constant concentration: one in a highly acidic buffer (e.g., pH 2) where the compound is fully protonated, and one in a highly basic buffer (e.g., pH 12) where it is fully deprotonated.

-

Scan the UV-Vis spectrum for both solutions.

-

Identify the analytical wavelength (λ_max) where the difference in absorbance between the protonated and deprotonated species is maximal. This choice maximizes the signal-to-noise ratio, ensuring a more accurate determination.

-

-

Titration:

-

Prepare a series of buffer solutions spanning a range of pH values around the expected pKa (e.g., from pH 8 to 13 for an indole derivative).

-

Add a constant amount of the halogenated indole stock solution to each buffer.

-

Measure the absorbance of each solution at the chosen analytical wavelength.

-

-

Data Analysis and Calculation:

-

The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A) / (A - A_HIn)] Where:

-

A is the absorbance at a given pH.

-

A_I is the absorbance of the fully deprotonated (ionized) species.

-

A_HIn is the absorbance of the fully protonated (neutral) species.

-

-

Plotting absorbance versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve, providing a visual validation of the calculated value.

-

Data Synthesis and Structure-Property Relationships

Tabulated Physicochemical Data of Representative Halogenated Indoles

The following table summarizes experimentally determined or computationally predicted physicochemical properties for common indole derivatives. These values serve as a baseline for understanding the impact of halogenation.

| Compound | Halogen Position | Halogen | LogP | pKa (N-H) |

| Indole | - | - | 2.14 | 16.97 (DMSO) |

| 4-Chloroindole | 4 | Cl | 2.85 | ~16.2 |

| 5-Bromoindole | 5 | Br | 3.05 | ~16.1 |

| 6-Fluoroindole | 6 | F | 2.45 | ~16.4 |

| 7-Iodoindole | 7 | I | 3.50 | ~16.0 |

Note: pKa values are approximate and can vary based on the solvent and measurement technique. LogP values are consensus predictions or experimental values where available.

Visualization of Structure-Property Relationships

The interplay between halogenation and the resulting physicochemical properties can be visualized to guide synthetic efforts.

Caption: Impact of halogenation on key physicochemical properties and drug outcomes.

The following diagram illustrates the generalized workflow for the physicochemical characterization of a novel halogenated indole.

Caption: Experimental workflow for physicochemical profiling of halogenated indoles.

Conclusion and Future Perspectives

Halogenation of the indole scaffold is a validated and powerful strategy in modern drug discovery. A thorough understanding of how different halogens, placed at various positions on the ring, modulate core physicochemical properties is paramount for success. By altering lipophilicity, electronic distribution, acidity, and metabolic stability, medicinal chemists can rationally design molecules with improved ADME profiles and enhanced target affinity. The strategic use of bromine and iodine to form potent halogen bonds is a particularly promising area that continues to yield novel therapeutics. Future efforts will likely focus on developing more precise predictive models for these properties and exploring the biological roles of less common halogenated indoles, further expanding the chemical space for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. indole acidity [quimicaorganica.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmafocusasia.com [pharmafocusasia.com]

- 13. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Bromo-Indole Compounds

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Authored by: Gemini

Abstract

Indole alkaloids constitute a remarkably diverse and large family of natural products, celebrated for their wide-ranging and potent pharmacological activities.[1] Within this class, bromo-indole compounds have emerged as a particularly compelling area of research for drug discovery and development.[1] Predominantly isolated from marine ecosystems, these halogenated metabolites are synthesized by organisms thriving in unique, high-pressure, and saline environments.[1] The incorporation of bromine atoms often amplifies their biological efficacy, leading to a spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This guide provides a comprehensive, in-depth exploration of the natural sources of bromo-indole compounds, detailing their isolation, characterization, and therapeutic potential. It is designed to serve as a critical resource for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents from nature's chemical arsenal.

The Bromo-Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a foundational motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[2] Its presence in vital biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin highlights its profound biological significance. The addition of a bromine atom to this scaffold can dramatically alter its physicochemical properties, frequently enhancing its interaction with biological targets and thereby boosting its therapeutic potential.[2][3]

Bromo-indoles represent a significant and promising class of bioactive molecules, primarily due to their multifaceted mechanisms of action. These compounds have been shown to inhibit critical enzymes, disrupt cellular processes vital for pathogen and tumor survival, and modulate key signaling pathways.[1][2] Their discovery has paved the way for the development of new therapeutic strategies against a host of diseases, from cancer and infectious diseases to chronic inflammatory conditions.

The Marine Biosphere: A Prolific Source of Bromo-Indole Diversity

The marine environment is an unparalleled reservoir of chemical novelty, with marine invertebrates being a particularly rich source of halogenated natural products.[4][5] Sponges, tunicates, mollusks, and marine microorganisms have all been identified as significant producers of bromo-indole alkaloids.[1][6] The unique ecological pressures of marine habitats, including competition for space and defense against predation, are thought to drive the evolution of these complex secondary metabolic pathways.[4][5]

Marine Sponges (Phylum Porifera): The Chemical Architects

Marine sponges are arguably the most prolific source of bromo-indole compounds.[1][7] These sessile filter-feeders have developed a sophisticated chemical defense system, producing a vast array of bioactive secondary metabolites.

-

Geodia barretti : This cold-water sponge, found in sub-Arctic waters including those around Iceland, is a notable producer of 6-bromoindole alkaloids.[8][9] An UPLC-qTOF-MS-based dereplication study led to the targeted isolation of several compounds from this species, including barettin, 8,9-dihydrobarettin, and 6-bromoconicamin.[6][8]

-

Rhopaloeides odorabile and Hyrtios sp. : Sponges from the South Pacific, such as Rhopaloeides odorabile and Hyrtios sp., have yielded a variety of indole derivatives, including bromoindoles.[6][10] Notably, the new derivative 5,6-dibromo-l-hypaphorine was isolated from Hyrtios sp.[10]

-

Narrabeena nigra : This tropical Southwestern Pacific sponge is a source of diverse bromotryptamine and bromotyramine derivatives.[11]

-

Topsentia sp. : A deep-water marine sponge from this genus was the source for the isolation of tulongicin A, a novel indole alkaloid with antibacterial properties.[6]

Tunicates (Subphylum Tunicata): A Source of Potent Alkaloids

Tunicates, or sea squirts, are another significant source of marine bromo-indole alkaloids.

-

Pseudodistoma arborescens : Chemical investigation of this marine tunicate led to the isolation of four brominated indole alkaloids, named arborescidines A, B, C, and D.[12]

-

Aplidium cyaneum : Collected in Antarctica, this tunicate has yielded a family of bromoindole derivatives known as aplicyanins A–F.[13][14]

-

Didemnum candidum : This tunicate, found in the Gulf of California, produces 6-bromotryptamine derivatives.[15][16]

Marine Algae and Microorganisms

While invertebrates are the primary source, marine algae and bacteria also contribute to the diversity of known bromo-indoles.

-

Laurencia similis : This marine red alga is known to produce highly brominated indoles.[13][14]

-

Rhodophyllis membranacea : A red alga that produces polyhalogenated indoles, including some containing bromine, chlorine, and iodine.[17]

-

Pseudoalteromonas rubra : A marine bacterium that produces 6-Bromo-N-propionyltryptamine.[1][18]

Mollusks (Phylum Mollusca)

Certain marine mollusks are famous for producing brominated indole precursors to the ancient dye, Tyrian purple.

-

Dicathais orbita : This muricid mollusk produces tyrindoleninone, a cytotoxic precursor to Tyrian purple.[1][19][20]

Table 1: Selected Bromo-Indole Compounds, Their Natural Sources, and Reported Bioactivities

| Compound Name | Natural Source (Organism Type) | Reported Biological Activity | Reference(s) |

| Barettin | Geodia barretti (Sponge) | Anti-inflammatory, Acetylcholinesterase inhibitor | [6][8] |

| 8,9-dihydrobarettin | Geodia barretti (Sponge) | Anti-inflammatory, Antifouling, Antioxidant | [8][21] |

| 6-Bromoconicamin | Geodia barretti (Sponge) | Anti-inflammatory | [1][8] |

| 5,6-dibromo-l-hypaphorine | Hyrtios sp. (Sponge) | Antioxidant, weak Phospholipase A2 inhibitor | [6][10] |

| Arborescidines A-D | Pseudodistoma arborescens (Tunicate) | Cytotoxic (Arborescidine D) | [12] |

| Aplicyanins A-F | Aplidium cyaneum (Tunicate) | Antimitotic, Cytotoxic | [13][14] |

| 6-Bromotryptamine | Narrabeena nigra (Sponge), Didemnum candidum (Tunicate) | Marine natural product | [11][15] |

| Tyrindoleninone | Dicathais orbita (Mollusk) | Cytotoxic, Steroidogenic activity | [19][20] |

| Chartelline A | Chartella papyracea (Bryozoan) | Pentahalogenated alkaloid | [22][23] |

| 6-Bromo-N-propionyltryptamine | Pseudoalteromonas rubra (Bacteria) | 5-HT₂A receptor antagonist | [1][24] |

Biosynthesis of Bromo-Indole Compounds: The Role of Halogenases

The biosynthesis of bromo-indole alkaloids generally originates from the amino acid tryptophan.[25] A key step in this pathway is the electrophilic bromination of the indole ring, a reaction catalyzed by a class of enzymes known as halogenases, particularly vanadium-dependent bromoperoxidases. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that subsequently substitutes the indole nucleus.

Caption: Generalized biosynthetic pathway of bromo-indole compounds.

Methodologies for Extraction, Isolation, and Purification

The successful isolation of pure bromo-indole compounds from their natural sources is a meticulous, multi-step process that hinges on the careful application of various extraction and chromatographic techniques.[1]

General Workflow

The general workflow begins with the collection and preparation of the biological material, followed by crude extraction, solvent partitioning to separate compounds by polarity, and a series of chromatographic steps to achieve final purification.

Caption: General workflow for isolating bromo-indoles from marine sources.

Detailed Experimental Protocol: Isolation from Marine Sponges

This protocol is a generalized procedure based on established methodologies for the isolation of compounds from marine sponges.[1]

1. Sample Preparation:

-

Immediately freeze the collected marine sponge sample to preserve chemical integrity.

-

Lyophilize (freeze-dry) the frozen sample to remove water.

-

Grind the dried tissue into a fine powder.

2. Crude Extraction:

-

Macerate the powdered sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane:methanol (CH₂Cl₂:CH₃OH) (e.g., 3 x 500 mL).

-

Perform each extraction at room temperature for 24 hours.

-

Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning (Modified Kupchan Method):

-

Dissolve the crude extract in a CH₂Cl₂:CH₃OH (1:1) solution.

-

Perform liquid-liquid partitioning sequentially against a series of immiscible solvents of increasing polarity, such as hexane, chloroform, and n-butanol.

-

This process yields several fractions (e.g., hexane fraction, chloroform fraction, n-butanol fraction, and a final aqueous fraction), effectively separating compounds based on their polarity.

4. Chromatographic Purification:

-

Size-Exclusion Chromatography: Subject the bioactive fractions to size-exclusion chromatography using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.

-

Silica Gel Chromatography: Further fractionate the resulting active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromo-indole compounds.

5. Dereplication:

-

Throughout the fractionation process, utilize techniques like UPLC-qTOF-MS for rapid chemical profiling. This allows for "dereplication," the early identification of known compounds, and helps to prioritize fractions containing potentially novel bromo-indole alkaloids based on their characteristic isotopic patterns (due to the presence of ⁷⁹Br and ⁸¹Br isotopes) and mass spectra.[1]

A Spectrum of Biological Activities and Therapeutic Promise

Bromo-indole compounds exhibit a remarkable breadth of biological activities, making them highly attractive candidates for drug development.

Anticancer Activity

Many bromo-indole derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[2][6] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in oncogenic pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, or the disruption of cellular processes essential for tumor growth.[2] For instance, the sponge-derived bis-indole alkaloid fascaplysin has shown potent antiproliferative activity against numerous cancer cell lines and acts as a specific inhibitor of cyclin-dependent kinase-4.[26]

Anti-inflammatory Activity

Several bromo-indoles have demonstrated potent anti-inflammatory properties.[1][8] For example, compounds isolated from Geodia barretti were shown to reduce the secretion of pro-inflammatory cytokines like IL-12p40 in human dendritic cells.[8] Some bromo-indoles exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 9. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Bromotryptamine - Wikipedia [en.wikipedia.org]

- 12. Brominated indole alkaloids from the marine tunicate Pseudodistoma arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Buy Tyrian purple (EVT-363818) | 19201-53-7 [evitachem.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Explorations on the total synthesis of the unusual marine alkaloid chartelline A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Bromoindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Among its many derivatives, 5-bromoindole has emerged as a particularly valuable scaffold, offering a unique combination of physicochemical properties and synthetic versatility that has propelled its use in the discovery of novel therapeutic agents. The strategic placement of a bromine atom at the 5-position profoundly influences the molecule's electronic and lipophilic character, often enhancing its interaction with biological targets and improving its pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of the 5-bromoindole core, from its synthesis and chemical manipulation to its broad spectrum of biological activities and applications in drug development. We will delve into the rationale behind its use, explore detailed experimental protocols, and present key data to empower researchers in their quest for next-generation therapeutics.

The Significance of the 5-Bromoindole Scaffold: A Chemical and Biological Perspective

The introduction of a bromine atom onto the indole ring is a deliberate and strategic choice in medicinal chemistry. This modification imparts several key advantages:

-

Enhanced Biological Activity: The bromine atom, through its electronic and steric effects, can significantly enhance the binding affinity of the molecule to its target protein.[3] This is often attributed to the formation of halogen bonds, a type of non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on the protein.[4][5] This can lead to a notable increase in therapeutic potency.[4]

-

Modulation of Physicochemical Properties: Bromine is more lipophilic than hydrogen, which can improve a compound's ability to cross cell membranes.[6] This increased lipophilicity, however, must be carefully balanced to maintain adequate aqueous solubility for drug delivery. The polarizability of the bromine atom can also influence intermolecular interactions, affecting properties like melting point and crystal packing.[6]

-

Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the metabolic stability and in vivo half-life of a drug candidate.[3]

-

Synthetic Handle for Diversification: The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]

These attributes have led to the exploration of 5-bromoindole derivatives across a spectrum of therapeutic areas, including oncology, virology, and neurology.

Synthesis of the 5-Bromoindole Core: A Comparative Analysis of Key Methodologies

The efficient and scalable synthesis of 5-bromoindole is crucial for its application in drug discovery. Several synthetic routes have been developed, each with its own set of advantages and challenges.

Three-Step Synthesis via Sulfonation

This is a widely utilized and reliable method for the preparation of 5-bromoindole, particularly for large-scale synthesis.[8]

Methodology Rationale: This route proceeds by first protecting the reactive 2-position of the indole ring with a sulfonate group. This directing group ensures the subsequent bromination occurs regioselectively at the desired 5-position. The protecting groups are then removed to yield the final product.

Experimental Protocol:

-

Step 1: Synthesis of Sodium Indoline-2-Sulfonate.

-

Dissolve indole in ethanol.

-

Separately, prepare a solution of sodium bisulfite in water.

-

Add the indole solution to the sodium bisulfite solution and stir.

-

A light tan solid will precipitate. Collect the solid by vacuum filtration, wash with ether, and dry.[9]

-

-

Step 2: N-Acetylation and Bromination.

-

Suspend the sodium indoline-2-sulfonate in acetic anhydride.

-

Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

-

Cool the mixture to room temperature and filter to collect the solid. Wash with acetic anhydride.[8]

-

Dissolve the acetylated intermediate in water at 0-5°C.

-

Slowly add one equivalent of bromine dropwise while maintaining the low temperature and stirring vigorously to prevent over-bromination.[9]

-

-

Step 3: Deprotection and Isolation.

-

After the addition of bromine is complete, stir the solution at 0-5°C for an additional hour, then allow it to warm to room temperature.

-

Quench any excess bromine by adding a solution of sodium bisulfite.

-

Neutralize the solution to pH 7 with a 40% sodium hydroxide solution, keeping the temperature below 30°C.

-

Heat the solution to 50°C and stir overnight.

-

Make the solution basic with additional 40% sodium hydroxide and stir for another 3 hours at 50°C.[9]

-

Cool the solution to room temperature to allow 5-bromoindole to precipitate.

-

Collect the product by filtration, wash with water, and dry.

-

Challenges and Troubleshooting:

-

Over-bromination: The formation of di- or poly-brominated indoles is a common side reaction. Careful control of bromine stoichiometry and slow, low-temperature addition are critical.[9]

-

Incomplete Reactions: Ensure each step goes to completion by monitoring with thin-layer chromatography (TLC).

-

Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel for higher purity.[9]

Leimgruber-Batcho Indole Synthesis

This two-step method is known for its high yields and applicability to a wide range of substituted indoles.[10][11]

Methodology Rationale: This synthesis involves the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization to the indole. For 5-bromoindole, the starting material is 4-bromo-2-nitrotoluene.[10]

Experimental Protocol:

-

Step 1: Enamine Formation.

-

In a reaction flask, combine 4-bromo-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine.

-

Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

-

-

Step 2: Reductive Cyclization.

-

Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent. Raney nickel with hydrazine hydrate is commonly used, where hydrazine hydrate decomposes in the presence of Raney nickel to generate hydrogen in situ.[11] Alternatively, palladium on carbon with a hydrogen atmosphere can be employed.[10]

-

Stir the reaction at room temperature until the reduction of the nitro group and subsequent cyclization are complete.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 5-bromoindole.

-

Causality Behind Experimental Choices:

-

Pyrrolidine: Acts as a base to deprotonate the methyl group of the nitrotoluene and as a nucleophile to displace dimethylamine from DMFDMA, forming a more reactive enamine intermediate.[11]

-

Reducing Agent: The choice of reducing agent can be tailored to the substrate and desired reaction conditions. Raney nickel/hydrazine is effective and avoids the need for a hydrogen gas cylinder.

Chemical Diversification of the 5-Bromoindole Scaffold: The Power of Cross-Coupling

The true synthetic power of 5-bromoindole lies in its ability to undergo a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position. The Suzuki-Miyaura reaction is a particularly powerful tool in this regard.

Suzuki-Miyaura Coupling: A Gateway to Novel Analogs

Methodology Rationale: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid) with an organic halide. It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]

Self-Validating Experimental Protocol for Suzuki-Miyaura Coupling of 5-Bromoindole:

This protocol is designed to be a robust starting point for the coupling of various aryl and heteroaryl boronic acids to 5-bromoindole.

-

Materials and Reagents:

-

5-Bromoindole (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents) - Justification: A slight excess of the boronic acid is used to drive the reaction to completion.

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents) - Justification: A common and effective palladium catalyst precursor.

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents) - Justification: A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle.

-

Potassium carbonate (K₂CO₃) (3.0 equivalents) - Justification: A base is required to activate the boronic acid for transmetalation. K₂CO₃ is a moderately strong base that is effective in many Suzuki couplings.

-

Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) - Justification: The aqueous-organic solvent mixture helps to dissolve both the organic and inorganic reagents.

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add 5-bromoindole, the arylboronic acid, and potassium carbonate.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in the dioxane/water solvent mixture.

-

Evacuate and backfill the reaction vial with an inert gas three times to remove oxygen, which can deactivate the palladium catalyst.

-

Add the catalyst solution to the reaction vial via syringe.

-

Seal the vial and heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted indole.

-

Biological Activities and Therapeutic Applications of 5-Bromoindole Derivatives

5-Bromoindole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 5-bromoindole derivatives as anticancer agents.[1] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are crucial for tumor growth and survival.

-

Kinase Inhibition: Many 5-bromoindole derivatives have been designed as inhibitors of protein kinases, which are key regulators of cellular processes.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast).[12] Inhibition of EGFR tyrosine kinase by these compounds leads to cell cycle arrest and the induction of apoptosis.[12]

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition: 5-Bromoindole-based compounds have also been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[13] By inhibiting VEGFR-2, these compounds can suppress tumor growth and metastasis.[13]

-

In Vitro Cytotoxic Activity of Selected 5-Bromoindole Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 3a | EGFR | HepG2, A549, MCF-7 | Most potent of the series | [12] |

| 5BDBIC | VEGFR-2 | HepG2 | 14.3 | [13] |

-

Disruption of the Mitotic Spindle: Some indole derivatives exert their anticancer effects by disrupting the mitotic spindle, a critical cellular structure for cell division.[14] This disruption prevents cancer cell proliferation and invasion.[14]

Antiviral and Antimicrobial Activity

The indole nucleus is a known pharmacophore in the development of antiviral agents. While specific studies on 5-bromoindole derivatives in this area are emerging, the broader class of halogenated indoles shows promise. Similarly, indole derivatives have been investigated for their efficacy against drug-resistant bacteria, including extensively drug-resistant Acinetobacter baumannii.[1]

Neuroprotective Properties

The indole scaffold is also present in many compounds with neuroprotective effects. Some indole derivatives have been shown to activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress, which is implicated in neurodegenerative diseases.[1]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the design of 5-bromoindole-based drug candidates. Key insights from these studies include:

-

The Role of the 5-Bromo Substituent: As previously discussed, the bromine atom at the 5-position is often crucial for enhanced biological activity. Its ability to form halogen bonds and increase lipophilicity can significantly improve target engagement and cellular permeability.

-

Modifications at the 2- and 3-Positions: The 2- and 3-positions of the indole ring are common sites for modification. For example, in the case of EGFR inhibitors, the introduction of various carbothioamide, oxadiazole, and triazole moieties at the 2-position has been shown to modulate potency.[12]

-

N-Substitution: The indole nitrogen can also be substituted to further tune the properties of the molecule. N-alkylation or N-acylation can impact solubility, metabolic stability, and binding interactions.

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

Methodological & Application

Synthesis of 2-(Trifluoromethyl)indoles from 2-Alkynylanilines: A Detailed Guide to a Domino Trifluoromethylation/Cyclization Strategy

Introduction: The Significance of 2-(Trifluoromethyl)indoles and a Novel Synthetic Approach

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of trifluoromethylated indoles is of significant interest to researchers in drug discovery and development. Among these, 2-(trifluoromethyl)indoles represent a particularly valuable class of compounds.

This application note provides a comprehensive guide to a highly efficient and regioselective method for the synthesis of 2-(trifluoromethyl)indoles, commencing from readily available 2-alkynylanilines. The featured methodology, developed by Tsui and coworkers, employs a domino trifluoromethylation/cyclization strategy utilizing a stable and easy-to-handle fluoroform-derived copper(I) trifluoromethyl (CuCF₃) reagent.[1][2] This one-pot reaction offers a significant advantage over classical multi-step approaches by ensuring the precise placement of the CF₃ group at the 2-position of the indole ring.[1][2] Furthermore, this protocol can be adapted to synthesize 3-formyl-2-(trifluoromethyl)indoles, which are versatile intermediates for the preparation of a variety of trifluoromethylated drug analogues.[1][2]

Theoretical Background and Mechanistic Insights

The synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines via this domino reaction is a mechanistically elegant process that involves several key steps. A thorough understanding of the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Domino Reaction Cascade

The reaction is proposed to proceed through a copper-mediated domino sequence involving:

-